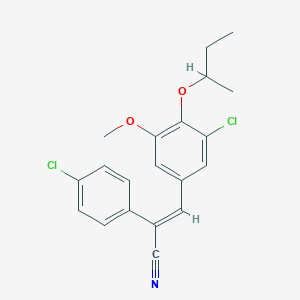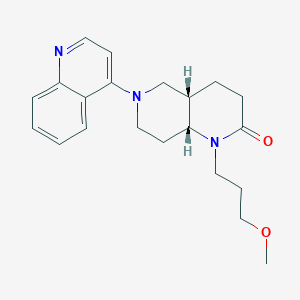![molecular formula C25H21N3O2 B5305291 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile](/img/structure/B5305291.png)
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile, also known as BEnzimidazole Ethoxy Acrylonitrile (BEA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEA is a small molecule inhibitor that has been shown to have promising anti-cancer activity, making it a potential candidate for further research and development.
作用機序
BEA inhibits CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK2 activity and downstream signaling pathways that control cell proliferation and survival. BEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BEA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development. It has also been shown to have anti-inflammatory activity, which may contribute to its anti-cancer effects. BEA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development and progression of cancer.
実験室実験の利点と制限
One advantage of BEA is its ability to inhibit the growth of multiple cancer cell lines. This makes it a potential candidate for the development of broad-spectrum anti-cancer drugs. However, one limitation of BEA is its poor solubility in water, which may limit its effectiveness in vivo. This can be overcome by using prodrug formulations or developing more soluble analogs of BEA.
将来の方向性
There are several potential future directions for research on BEA. One area of interest is the development of more soluble analogs of BEA that can be used in vivo. Another area of interest is the development of prodrug formulations that can improve the bioavailability of BEA. Additionally, further studies are needed to investigate the potential of BEA in combination with other anti-cancer agents, as well as its potential use in other diseases, such as inflammatory disorders. Finally, more studies are needed to fully understand the mechanism of action of BEA and its downstream effects on cancer cells.
合成法
The synthesis of BEA involves the reaction of 2-(1H-benzimidazol-2-yl)-3-chloroacrylonitrile with 4-(benzyloxy)-3-ethoxyphenyl magnesium bromide. The resulting product is then purified through column chromatography to yield pure BEA. This synthesis method has been optimized and can be easily scaled up for larger quantities of BEA.
科学的研究の応用
BEA has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BEA works by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 leads to decreased cancer cell growth and increased cancer cell death.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-2-29-24-15-19(12-13-23(24)30-17-18-8-4-3-5-9-18)14-20(16-26)25-27-21-10-6-7-11-22(21)28-25/h3-15H,2,17H2,1H3,(H,27,28)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXUSDIVODOQH-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)
![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)
![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305273.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)


![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)
![4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305293.png)

![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)